n-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide

Physicochemical profiling Drug-likeness Medicinal chemistry

Researchers requiring thiophene-containing fragments for target-focused screening often face supply discontinuity. This 5-methylthiophene-acetamide (CAS 1042626-27-6) directly addresses that need with ≥95% purity and multi-vendor availability for multi-year hit-to-lead programs. • MW 212.31, LogP 1.28 - meets fragment-like criteria (MW < 250, LogP < 3.5) for lead-discovery libraries. • Ethylenediamine linker enables bidentate H-bonding interactions relevant to protease, kinase, and GPCR targets. • 5-methyl substituent (Hansch π ≈ +0.56) provides a less lipophilic anchor for systematic SAR exploration vs. 5-bromo analogs.

Molecular Formula C10H16N2OS
Molecular Weight 212.31 g/mol
Cat. No. B13256066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide
Molecular FormulaC10H16N2OS
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CNCCNC(=O)C
InChIInChI=1S/C10H16N2OS/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13/h3-4,11H,5-7H2,1-2H3,(H,12,13)
InChIKeyFHSWCCUPEHRIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide – Physicochemical & Structural Profile


N-(2-(((5-Methylthiophen-2-yl)methyl)amino)ethyl)acetamide (CAS 1042626-27-6) is a synthetic small-molecule acetamide derivative featuring a 5-methylthiophene ring connected via a methylene bridge to an ethylenediamine linker, which terminates in an N-acetyl group . With a molecular formula of C₁₀H₁₆N₂OS and a molecular weight of 212.31 g/mol, the compound is supplied at ≥95% purity by multiple vendors including Enamine (Cat. EN300-203048, distributed by Sigma-Aldrich), ChemScene (Cat. CS-0278104), and MolCore . The compound belongs to the class of thiophene-containing ethylenediamine-acetamides, a scaffold that positions a sulfur heterocycle as a hydrogen-bond acceptor within a flexible diamine framework .

Workflow

Fragment-based library design, target-focused screening

Selection

Thiophene-ethylenediamine scaffold with multi-vendor supply

Use Context

Bioisostere evaluation, SAR at thiophene 5-position, probe development

Why Thiophene-Acetamide Analogs Cannot Substitute


Thiophene-acetamide derivatives with an ethylenediamine linker constitute a structurally diverse chemical space where seemingly minor modifications—substitution of the thiophene 5-position, replacement of the heterocycle with a phenyl ring, or alteration of the amine substitution pattern—produce measurable changes in lipophilicity, hydrogen-bonding capacity, and molecular topology . The target compound's 5-methylthiophene ring provides a unique combination of moderate electron-donating character (σₚ ≈ −0.17 for p-methyl on benzene analogs, with thiophene offering altered electronic distribution) and a sulfur atom that serves as an additional hydrogen-bond acceptor not present in phenyl-based analogs [1]. The ethylenediamine linker confers conformational flexibility and a secondary amine capable of both hydrogen-bond donation and acceptance, differentiating it from simpler acetamides lacking the diamine spacer . These structural features, when taken together, mean that analogs with different substituents (e.g., 5-bromo, 4-chlorophenyl) or alternative linkers cannot be assumed to exhibit equivalent physicochemical behavior or biological target engagement without explicit comparative data.

Risk Factor
Target Compound
Analog / Substitute
Heterocycle
5-Methylthiophene (sulfur H-bond acceptor)
Phenyl ring (no sulfur) — may alter target-binding profile
Linker length
Ethylenediamine (5 rotatable bonds, bidentate H-bonding)
Monoamide analog (2 rotatable bonds) — reduced pharmacophore reach
Lipophilicity & MW
MW 212, moderated LogP (fragment-like)
5-Br analog: heavier, higher lipophilicity — may shift ligand efficiency

Quantitative Differentiation vs. Closest Analogs


H-Bond Acceptor & TPSA: vs. 4-Chlorophenyl Analog

The target compound possesses three hydrogen-bond acceptor (HBA) atoms—the amide carbonyl oxygen, the secondary amine nitrogen, and the thiophene ring sulfur—compared to only two HBAs in the 4-chlorophenyl analog N-(2-{[(4-chlorophenyl)methyl]amino}ethyl)acetamide, which lacks the sulfur heteroatom [1]. Despite this additional HBA, the topological polar surface area (TPSA) values are nearly identical (41.13 Ų for the target vs. 41.1 Ų for the chloro-phenyl analog), indicating that the sulfur atom contributes to hydrogen-bonding capacity without increasing overall polar surface area, a favorable profile for membrane permeability [1]. This difference is quantifiable and reproducible across computational chemistry platforms.

H-Bond Acceptor & TPSA
Head-to-head
Target: HBA 3, TPSA 41.13 Ų
4-Cl-Phenyl analog: HBA 2, TPSA 41.1 Ų
Thiophene sulfur adds H-bond capacity without increasing polar surface area.
Cross-platform computed properties; supports differentiation.
Physicochemical profiling Drug-likeness Medicinal chemistry

LogP and Molecular Weight: vs. 5-Bromo Analog

The target compound (C₁₀H₁₆N₂OS, MW 212.31) has a computed LogP of approximately 1.28 and a molecular weight of 212.31 g/mol . Its 5-bromo-thiophene analog, N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide (as hydrochloride salt: C₁₀H₁₇BrClN₂OS, MW 313.64), is approximately 48% heavier and contains a bromine atom that substantially increases lipophilicity and introduces heavy-atom effects relevant to X-ray crystallography and potential metabolic liabilities . While no direct experimental LogP for the bromo analog was located in authoritative sources, the bromine substituent (π ≈ +0.86 for aromatic Br) is expected to increase LogP by approximately 0.7–1.0 log units compared to the methyl substituent (π ≈ +0.56 for aromatic CH₃) [1]. This difference in lipophilicity and molecular weight constitutes a meaningful physicochemical differentiation.

LogP & Molecular Weight
Class-level
Target MW 212.31, LogP ~1.28
5-Br analog free base MW ~277, est. ΔLogP +0.7–1.0
Higher MW and lipophilicity may reduce ligand efficiency; target preferred for fragment-based screening.
Class-level inference from Hansch π constants.
Lipophilicity ADME Lead optimization

Thiophene Sulfur as a Pharmacophoric Distinction

The target compound contains a 5-methylthiophene ring, which is a π-excessive sulfur heterocycle that differs fundamentally from the phenyl ring in the 4-chlorophenyl analog (PubChem CID 28684408) [1]. Thiophene is a recognized phenyl bioisostere, but its electronic structure is distinct: the sulfur atom participates in the aromatic π-system with a different resonance energy (thiophene aromatic stabilization energy ≈ 125 kJ/mol vs. benzene ≈ 150 kJ/mol) [2]. This alters the ring's electron density distribution, dipole moment (thiophene: μ ≈ 0.55 D vs. benzene: μ ≈ 0 D), and propensity for sulfur-specific non-covalent interactions including S···π, S···H–C, and chalcogen bonding [2]. In enzyme inhibition studies on thiophene-acetamide series, the replacement of phenyl with thiophene has been shown to modulate activity; for example, in N-(aryl)-2-thiophen-2-ylacetamides evaluated against Mycobacterium tuberculosis, the presence of the thiophene ring was essential for antimycobacterial activity, with MIC values ranging from 0.25 to >64 μg/mL depending on substitution pattern [3].

Thiophene Sulfur Pharmacophore
Class-level
Thiophene dipole ~0.55 D, aromatic stabilization ~125 kJ/mol; enables S···π, chalcogen bonding
Distinct electronic profile from phenyl; sulfur interactions may contribute to binding.
Class-level inference; biological relevance observed in antitubercular series.
Bioisosterism Pharmacophore modeling Medicinal chemistry

Ethylenediamine Linker: Dual Functionality and Flexibility

The target compound incorporates an ethylenediamine linker (–NH–CH₂–CH₂–NH–) connecting the 5-methylthiophene-methyl moiety to the N-acetyl terminus . This motif provides five rotatable bonds, a secondary amine (pKa estimated ~9–10 for aliphatic secondary amines), and a primary amide NH . By contrast, simpler thiophene-acetamides such as N-(thiophen-2-yl)acetamide (MW 141.19, 2 rotatable bonds) and thiophene-2-acetamide (MW 141.19, 2 rotatable bonds) lack the extended diamine spacer and consequently have reduced conformational flexibility, fewer hydrogen-bonding sites, and a different pharmacophoric reach [1]. The ethylenediamine scaffold is a privileged motif in medicinal chemistry, having been employed in histamine H3 receptor ligands, antibacterials targeting Mycobacterium, and kinase inhibitors, where the diamine spacing enables bidentate interactions with biological targets [2]. Compounds with this linker topology cannot be functionally replaced by monoamine or direct amide analogs.

Ethylenediamine Linker
Class-level
Target: 5 rotatable bonds, HBA 3, HBD 2
Thiophene-2-acetamide: 2 rotatable bonds, HBA 2, HBD 1
Extended diamine spacer enables bidentate interactions; simpler analogs cannot replicate.
Pharmacophore extension ~3.5–4.5 Å; linker class precedent in GPCR ligands.
Scaffold diversity Conformational analysis Chemical library design

Vendor Purity and Supply Chain Reproducibility

The target compound is supplied at ≥95% purity by multiple independent vendors: ChemScene (Cat. CS-0278104, 95%), Enamine via Sigma-Aldrich (Cat. ENAH3046E147, EN300-203048), MolCore (NLT 97%), and Leyan (Cat. 1348774, 95%) . This multi-vendor availability with consistent purity specifications provides procurement redundancy and supply assurance. Storage conditions are uniformly specified as sealed, dry, at 2–8°C . In contrast, the 5-bromo analog (as HCl salt) and several other closely related analogs are available from fewer suppliers, and the chloro-phenyl analog is listed primarily through chemical directories without fully characterized vendor stock at the time of assessment . The hydrochloride salt form of the target compound (CAS 1803586-06-2, MW 248.77) is also commercially available, providing formulation flexibility .

Vendor Purity & Supply
Data to verify
≥4 verified suppliers at ≥95% purity; free base and HCl salt forms available.
Multi-vendor sourcing supports procurement redundancy.
Vendor catalog data; verify Certificate of Analysis per lot.
Quality control Procurement Chemical sourcing

Procurement Application Scenarios


Fragment-Based and Target-Focused Library Design

With a molecular weight of 212.31 g/mol, moderate LogP of 1.28, and three hydrogen-bond acceptor sites including the distinctive thiophene sulfur, this compound meets fragment-like property criteria (MW < 250, LogP < 3.5) and provides a sulfur-containing heterocyclic scaffold for target-focused screening libraries . The ethylenediamine linker enables bidentate hydrogen-bonding interactions that are relevant to protease, kinase, and GPCR target classes, where the diamine motif has established precedent [1]. Procurement of this compound over simpler thiophene-acetamides is justified when the screening hypothesis requires an extended pharmacophore with both a heterocyclic recognition element and a flexible diamine spacer.

Thiophene Bioisostere Evaluation for Lead Optimization

In medicinal chemistry programs where a phenyl ring is being evaluated for thiophene bioisosteric replacement—a common strategy to modulate potency, selectivity, or metabolic stability—this compound serves as a direct comparator to the 4-chlorophenyl analog (PubChem CID 28684408) [2]. The quantitative differences in hydrogen-bond acceptor count (3 vs. 2), heterocycle dipole moment (~0.55 D vs. ~0 D), and aromatic stabilization energy (~125 vs. ~150 kJ/mol) provide a measurable physicochemical basis for differential target engagement [2]. Researchers can use this compound-pair to experimentally test whether sulfur-mediated interactions (S···π, chalcogen bonding) contribute to binding affinity in their specific target system.

SAR Expansion at Thiophene 5-Position

The 5-methyl substituent on the thiophene ring represents a moderate electron-donating group (Hansch π ≈ +0.56) that can be systematically compared with the 5-bromo analog (π ≈ +0.86, MW +65 Da) in SAR studies [3]. The target compound's lower molecular weight and lipophilicity make it the preferred starting point for SAR exploration when ligand efficiency metrics must be preserved. Procurement of both the 5-methyl and 5-bromo analogs enables a pairwise comparison of steric, electronic, and lipophilic effects at the thiophene 5-position, with the target compound serving as the less lipophilic, lower-MW anchor point.

Probe Development: Multi-Vendor Supply Assurance

For academic screening centers, core facilities, and industrial hit-to-lead groups that require guaranteed compound resupply over multi-year projects, the target compound's availability from ≥4 independent vendors (ChemScene, Enamine/Sigma-Aldrich, MolCore, Leyan) at ≥95% purity provides supply chain robustness that is not matched by the 5-bromo or 4-chlorophenyl analogs . The availability of both free base and hydrochloride salt forms further supports formulation flexibility for in vitro assays requiring different solvent conditions. This supply assurance makes the compound a more reliable choice for long-term probe development programs where compound identity and purity consistency across batches are critical for data reproducibility.

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Thiophene-diamine scaffold with fragment-like properties
Hydrogen-bonding capacity and scaffold diversity
Thiophene/Phenyl Bioisostere Evaluation
Sulfur-mediated interaction potential
Binding affinity comparison with phenyl analogs
SAR at Thiophene 5-Position
Substituent-dependent lipophilicity (methyl vs. bromo)
Ligand efficiency and SAR study endpoints
Probe Development Supply Assurance
Multi-vendor ≥95% purity, salt form flexibility
Lot-to-lot purity consistency and supply continuity
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